PQCA

Overview

Description

PQCA is a muscarinic M1 receptor positive allosteric modulator. This compound improves cognitive measures in rat, cynomolgus macaque, and rhesus macaque. this compound demonstrates robust efficacy in rodent and nonhuman primate (NHP) cognition assays. This compound Improves Performance on Translatable Tests of Memory and Attention in Rhesus Monkeys. This compound attenuates learning and memory deficits in the Tg2576 Alzheimer's disease mouse model. This compound may be potential useful in finding new drugs for patients with Alzheimer's diseases

Mechanism of Action

Target of Action

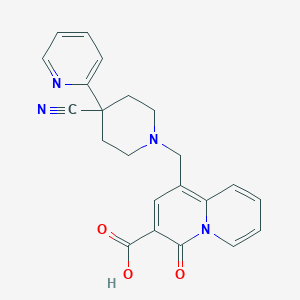

The primary target of 1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid, also known as MSD-M1PAM, is the CHRM1 protein . This protein belongs to the GPCR (G Protein-Coupled Receptors) family, which plays a crucial role in transmitting signals across the cell membrane.

Mode of Action

1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid acts as a positive allosteric modulator . This means that it enhances the response of the CHRM1 receptor to its natural ligand, thereby amplifying the signal transduction process.

Pharmacokinetics

Pharmacokinetics refers to how the body affects a drug, including the processes of absorption, distribution, metabolism, and excretion . These factors greatly influence the bioavailability of a drug, which is the proportion of the drug that enters the circulation and is able to have an active effect.

Biochemical Analysis

Biochemical Properties

MSD-M1PAM plays a crucial role in biochemical reactions. It interacts with the M1 muscarinic receptor, a protein predominantly expressed in the brain regions involved in cognition . The interaction between MSD-M1PAM and the M1 muscarinic receptor is of a positive allosteric nature, meaning that MSD-M1PAM enhances the receptor’s response to its ligand .

Cellular Effects

MSD-M1PAM has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by selectively activating the M1 receptor, which is expected to boost cognitive performance . This selective activation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of MSD-M1PAM involves its binding interactions with the M1 muscarinic receptor. As a positive allosteric modulator, MSD-M1PAM enhances the receptor’s response to its ligand, leading to increased activation of the receptor . This can result in changes in gene expression and potentially influence enzyme activity.

Temporal Effects in Laboratory Settings

It is known that MSD-M1PAM can attenuate scopolamine-induced deficits in novel object recognition in rat, self-ordered spatial search in cynomolgus macaque, and the object retrieval detour task in rhesus macaque .

Dosage Effects in Animal Models

The effects of MSD-M1PAM vary with different dosages in animal models. Beneficial effects in assays and species were observed at similar plasma drug concentrations

Metabolic Pathways

Given its interaction with the M1 muscarinic receptor, it is likely involved in pathways related to neurotransmission and cognitive function .

Transport and Distribution

Given its role as a positive allosteric modulator of the M1 muscarinic receptor, it is likely that it interacts with transporters or binding proteins that facilitate its movement to the receptor site .

Subcellular Localization

The subcellular localization of MSD-M1PAM is likely to be in regions where the M1 muscarinic receptor is present, given its role as a positive allosteric modulator of this receptor

Properties

IUPAC Name |

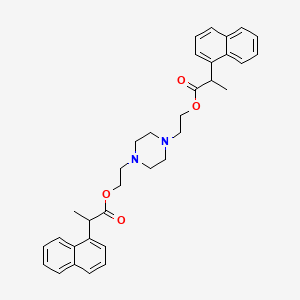

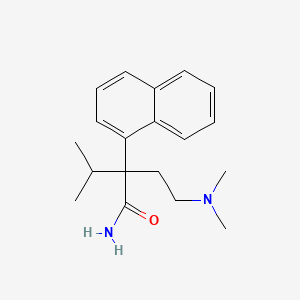

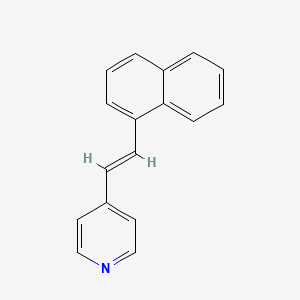

1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c23-15-22(19-6-1-3-9-24-19)7-11-25(12-8-22)14-16-13-17(21(28)29)20(27)26-10-4-2-5-18(16)26/h1-6,9-10,13H,7-8,11-12,14H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTJRVASUFIDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C#N)C2=CC=CC=N2)CC3=C4C=CC=CN4C(=O)C(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.